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Compound of Interest

Compound Name:
2-(hydroxymethyl)-5-methoxy-4H-

pyran-4-one

Cat. No.: B189253 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The pyranone scaffold and its related heterocyclic analogs, such as pyrazinones, have

emerged as privileged structures in medicinal chemistry. Their inherent versatility allows for

structural modifications that can be fine-tuned to achieve high potency and selectivity against a

range of critical enzymatic targets. This guide provides an objective, data-driven comparison of

pyranone-based inhibitors targeting key enzyme families implicated in cancer,

neurodegenerative disorders, and viral infections.

Performance Comparison of Pyranone-Based
Enzyme Inhibitors
The inhibitory potency of various pyranone and pyrazinone derivatives is summarized below.

The data, presented as half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki),

is collated from multiple in vitro studies to provide a comparative overview. It is important to

note that direct comparisons of absolute values between different studies should be made with

caution due to potential variations in experimental conditions.

Table 1: Kinase Inhibitors
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Compound
Class

Derivative
Target
Enzyme(s)

IC50 / Ki (nM)
Reference
Compound

Pyrazinone Gilteritinib FLT3, AXL 0.29, 0.73 -

Pyrazinone

Pyrido[3,4-

b]pyrazin-2(1H)-

one (Cmpd 13)

FLT3-D835Y 29.54 -

Pyrazinamide
Macrocyclic

(Cmpd 8v)

FLT3-D835Y,

FLT3-

D835Y/F691L

1.5, 9.7 Gilteritinib

Pyrazolo[1,5-

a]pyrazine

Derivative (Cmpd

34)

JAK1, JAK2,

TYK2, JAK3
3, 8.5, 7.7, 629.6 -

Pyrazolone
Derivative

(TK4g)
JAK2, JAK3 12.61, 15.80 Tofacitinib

4-amino-(1H)-

pyrazole

Derivative (Cmpd

3f)

JAK1, JAK2,

JAK3
3.4, 2.2, 3.5 Staurosporine

Data collated from a comparative analysis of pyrazinone derivatives.[1]

Table 2: Cholinesterase Inhibitors
Compound
Class

Derivative Target Enzyme IC50 (µM)
Reference
Compound

2-amino-4H-

pyran

Nitro-substituted

derivative

Acetylcholinester

ase (AChE)
1.98 ± 0.09 -

Butyrylcholineste

rase (BChE)
10.62 ± 0.21

Pyranone-

carbamate
Compound 7p eqBuChE 0.00468 Rivastigmine

huBuChE 0.00912

Coumarin Compound 12 AChE 0.011 -

Coumarin Compound 13 BChE 0.017 -
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Data collated from studies on pyran-based cholinesterase inhibitors.[2]

Table 3: Monoamine Oxidase (MAO) Inhibitors
Compound
Class

Derivative
Target
Enzyme

IC50 / Ki
(µM)

Selectivity
Reference
Compound

Pyrano[4,3-b]

[1]benzopyra

none

Compound

5a
MAO-B

Potent

(Comparable

to Pargyline)

Selective for

MAO-B
Pargyline

Pyrano[4,3-b]

[1]benzopyra

none

Compound

5b
MAO-B

Potent

(Comparable

to Pargyline)

Selective for

MAO-B
Pargyline

Pyrano[4,3-b]

[1]benzopyra

none

Compound

8a
MAO-B

Potent

(Comparable

to Pargyline)

Selective for

MAO-B
Pargyline

Pyrazoline Compound 7 hMAO-A
Ki = 0.06 ±

0.003

Selective for

MAO-A
Moclobemide

Data collated from studies on pyran-based MAO inhibitors.

Table 4: HIV-1 Protease Inhibitors
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Compound
Class

Derivative Target Enzyme Ki / Kc (nM)
Antiviral
Activity (IC50,
µM)

5,6-dihydro-4-

hydroxy-2-

pyrone

Compound XIX HIV-1 Protease 15 5

(4-hydroxy-6-

phenyl-2-oxo-2H-

pyran-3-

yl)thiomethane

Compound 19 HIV-1 Protease Kc = 33 Not specified

(4-hydroxy-6-

phenyl-2-oxo-2H-

pyran-3-

yl)thiomethane

Compound 18 HIV-1 Protease Not specified 14

Data collated from studies on pyranone-based HIV-1 protease inhibitors.

Key Signaling Pathways and Experimental
Workflows
Diagrams are essential for illustrating complex biological processes and experimental designs.

The following visualizations were created using Graphviz (DOT language) to depict a key

signaling pathway targeted by pyranone-based kinase inhibitors and a general workflow for

inhibitor screening.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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